molecular formula C10H14O3 B045570 1,6,8-Trideoxyshanzhigenin CAS No. 99173-00-9

1,6,8-Trideoxyshanzhigenin

Cat. No. B045570
CAS RN: 99173-00-9
M. Wt: 182.22 g/mol
InChI Key: IACOJCUIVGRIKS-UHFFFAOYSA-N
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Description

1,6,8-Trideoxyshanzhigenin, a compound presumably of interest due to its unique structural features and potential biological activity, falls into the category of organic compounds that might exhibit significant chemical and pharmacological properties. Research into similar compounds involves detailed synthesis, structural analysis, and exploration of physical and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules like 1,6,8-Trideoxyshanzhigenin typically involves multi-step reactions, starting from simpler precursors. Techniques such as asymmetric synthesis, ring-closing metathesis, and catalyzed cyclization reactions are often employed to construct the molecular framework with the desired stereochemistry (Umezawa et al., 2006).

Molecular Structure Analysis

Determining the molecular structure of a compound like 1,6,8-Trideoxyshanzhigenin involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's atomic and electronic structure, helping to confirm the success of the synthesis and understand its three-dimensional conformation (El‐Faham et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,6,8-Trideoxyshanzhigenin would be influenced by its functional groups and molecular structure. Reactivity studies, including those with electrophiles and nucleophiles, can reveal the compound's chemical behavior and stability under various conditions. Insights into similar compounds' reactivity can be gleaned from studies on triazoles and their interactions with DNA (Nehra et al., 2021).

Scientific Research Applications

Genetic Encoding and Labeling of Proteins

Genetic Encoding and Labeling of Aliphatic Azides and Alkynes in Recombinant Proteins : This study demonstrates the use of an orthogonal tRNA synthetase/tRNA pair for site-specific incorporation of unnatural amino acids containing azide and alkyne groups into recombinant proteins in E. coli. The methodology enables site-specific labeling of proteins with biotin or fluorophores via click chemistry, offering a powerful tool for protein research (Nguyen et al., 2009).

Lanthipeptides with Antinociceptive Activity

Synthesis and Biological Activity of Condensed 1,2,4-Triazoles

Synthesis, Biological Activity, and Molecular Modeling of a New Series of Condensed 1,2,4-Triazoles : This research explores the creation and analysis of condensed 1,2,4-triazole derivatives with potential antidiabetic and antioxidant activities. The study also investigates these compounds' interactions with enzymes and their antioxidant mechanism, providing insights into the development of new therapeutic agents (El Bakri et al., 2019).

Conversion of Hydrocarbons by Membrane-bound Methane Monooxygenase

Controlled Oxidation of Hydrocarbons by the Membrane-bound Methane Monooxygenase : Investigating the catalytic conversion of methane to methanol by particulate methane monooxygenase (pMMO) provides insights into the biochemical conversion of natural gas into more usable forms. The study suggests pMMO's utility in biotechnological applications for methane utilization and conversion (Chan & Yu, 2008).

Safety and Hazards

The safety data sheet for 1,6,8-Trideoxyshanzhigenin can be found on Echemi and ChemicalBook . It provides information on the compound’s safety/hazards/toxicity information, supplier lists, and more .

properties

IUPAC Name

7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOJCUIVGRIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1COC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,8-Trideoxyshanzhigenin

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